1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea Triplin is a copper ion chelator, causing the triple response phenotype by affecting copper ion transport in ethylene signaling from ATX1 to RAN1.
Brand Name: Vulcanchem
CAS No.: 1421584-86-2
VCID: VC0545940
InChI: InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28)
SMILES: CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F
Molecular Formula: C19H22F3N3O2S2
Molecular Weight: 445.5192

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

CAS No.: 1421584-86-2

Cat. No.: VC0545940

Molecular Formula: C19H22F3N3O2S2

Molecular Weight: 445.5192

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea - 1421584-86-2

Specification

CAS No. 1421584-86-2
Molecular Formula C19H22F3N3O2S2
Molecular Weight 445.5192
IUPAC Name 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea
Standard InChI InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28)
Standard InChI Key BRAJYEOBULYXEQ-UHFFFAOYSA-N
SMILES CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea is a thiourea derivative characterized by its complex structure incorporating multiple functional groups. The compound features a morpholine ring, a thiophene moiety, and a trifluoromethoxy-substituted phenyl group connected through a thiourea linkage. This structural complexity contributes to its unique chemical properties and potential biological interactions.

Basic Identification Data

The compound is officially registered with the Chemical Abstracts Service (CAS) and can be identified through several standardized chemical notations as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1421584-86-2
Molecular FormulaC19H22F3N3O2S2
Molecular Weight445.5192 g/mol
IUPAC Name1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea
Standard InChIInChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28)
Standard InChIKeyBRAJYEOBULYXEQ-UHFFFAOYSA-N
SMILESCC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F
Common NameTriplin

Physical and Chemical Properties

The physical and chemical properties of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea have been characterized through various analytical methods. Understanding these properties is crucial for assessing its potential applications in research and development.

Physical Properties

The compound appears as a solid powder at room temperature. Its physical characteristics are summarized in Table 2.

Table 2: Physical Properties

PropertyValueNote
Physical StateSolid powderAt standard conditions
Boiling Point500.1±60.0 °CPredicted value
Density1.370±0.06 g/cm³Predicted value
Shelf Life>2 yearsWhen stored properly
AppearanceSolid powderVisual observation

Chemical Properties

The chemical behavior of this compound is influenced by its structural features, particularly the thiourea group, which confers specific reactivity patterns.

Table 3: Chemical Properties

PropertyValueNote
pKa12.06±0.70Predicted value
SolubilitySoluble in DMSOLimited solubility in aqueous media
Storage ConditionsDry, dark at 0-4°C (short term) or -20°C (long term)Recommended for stability
Chemical StabilityStable under recommended storage conditionsMay degrade under extreme conditions

Synthesis and Characterization

Characterization Techniques

Characterization of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea typically employs various analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=S bond characteristic of thioureas.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.

  • X-ray Crystallography: Determines the three-dimensional structure when crystalline samples are available.

Biological Activity and Applications

Copper Ion Interactions

Research indicates that 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea, as a thiourea derivative, may function as a chelator of copper ions. This property suggests potential applications in biological systems where copper transport and homeostasis play significant roles .

Research Findings and Current Studies

Current research on 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea primarily focuses on its chemical characterization and potential biological activities. While specific published research on this exact compound is limited, insights can be drawn from studies on related thiourea derivatives.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea and its activity is crucial for developing derivatives with enhanced properties. The presence of the trifluoromethoxy group, for instance, is known to influence lipophilicity and membrane permeability in pharmaceutical compounds .

ParameterDetails
Research Grade Purity>95% to >98%
Typical Research Quantities1 mg to 500 mg
Research ApplicationIn vitro studies only
Regulatory StatusNot approved for therapeutic use

Comparison with Related Compounds

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea belongs to a broader family of thiourea derivatives, many of which share structural similarities but differ in their substitution patterns. Comparing this compound with its structural analogs provides insights into the effects of specific structural modifications on chemical and biological properties.

Structural Variations

Several related compounds have been documented in the literature, including:

  • 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS: 863017-46-3): Lacks the trifluoromethoxy group.

  • 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea (CAS: 863017-56-5): Features a nitrophenyl group instead of the trifluoromethoxy phenyl group .

  • 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea (CAS: 863017-96-3): Contains a urea linkage instead of thiourea.

These structural variations can significantly influence properties such as solubility, biological activity, and chemical reactivity.

Future Research Directions

The unique structural features of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea suggest several promising avenues for future research:

Structure Optimization

Further modification of the compound's structure could yield derivatives with enhanced properties for specific applications. Potential modifications include:

  • Varying the substituents on the phenyl ring to modulate lipophilicity and receptor interactions.

  • Exploring bioisosteric replacements for the thiourea moiety to alter stability and biological activity.

  • Investigating the effects of replacing the thiophene ring with other heterocycles.

Mechanism of Action Studies

More detailed studies on the mechanism of action, particularly regarding copper ion chelation and transport, would provide valuable insights into the compound's biological effects.

Applications Development

Exploration of potential applications in areas such as:

  • Catalysis in organic synthesis.

  • Development of sensors for metal ions, particularly copper.

  • Investigation of therapeutic potential in diseases involving dysregulated copper homeostasis.

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